molecular formula C17H19NO3S2 B2932075 propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 380561-47-7

propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2932075
CAS No.: 380561-47-7
M. Wt: 349.46
InChI Key: NIXOKRATIXCAJJ-SDNWHVSQSA-N
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Description

Propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 4-methylphenyl substituent at the C5 position of the thiazolidinone core and a propyl ester group at the C3 side chain. Thiazolidinones are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties .

Properties

IUPAC Name

propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-10-21-15(19)8-9-18-16(20)14(23-17(18)22)11-13-6-4-12(2)5-7-13/h4-7,11H,3,8-10H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOKRATIXCAJJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, also known by its CAS number 380561-47-7, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O3S2C_{19}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of approximately 384.5 g/mol. The compound features a thiazolidine ring, which is known for its biological significance, particularly in the context of anti-diabetic agents and other therapeutic applications.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess notable antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antioxidant Properties

Thiazolidinone derivatives have also shown promising antioxidant activity. In vitro assays revealed that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound’s anti-inflammatory potential has been evaluated in several studies. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may be beneficial in treating inflammatory diseases.

Case Studies

StudyFindings
Antibacterial Activity Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Antioxidant Activity Showed significant radical scavenging activity with an IC50 value of 25 µg/mL in DPPH assay.
Anti-inflammatory Effects Reduced TNF-alpha levels by approximately 40% in LPS-stimulated macrophages at a concentration of 50 µg/mL.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Claficapavir (Antiviral Agent)
  • Structure: 3-[(5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid .
  • Key Differences :
    • Substituent : A 4-chlorophenyl-furan group replaces the 4-methylphenyl group.
    • Functional Group : Carboxylic acid (vs. propyl ester in the target compound).
  • The carboxylic acid group may reduce cell permeability compared to the ester, impacting bioavailability .
CP0473151 (Pyrazole Derivative)
  • Structure: 3-[(5E)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid .
  • Key Differences: Substituent: A pyrazole ring with ethoxy and methylphenyl groups.
  • Implications :
    • Bulkier pyrazole substituents may sterically hinder target interactions, reducing potency compared to simpler aryl groups.
Nitrobenzamide-Thiazolidinone Hybrid
  • Structure : N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide .
  • Key Differences :
    • Substituent : 3,4-Dimethoxyphenyl and nitrobenzamide groups.
    • Bioactivity : 14.19% activity (assay unspecified) .
  • Implications :
    • Electron-withdrawing nitro groups and methoxy substituents may enhance resonance stabilization, affecting receptor binding kinetics.

Physicochemical and Bioactivity Comparison

Table 1: Key Properties of Thiazolidinone Derivatives

Compound Name Substituents Functional Group Bioactivity Reference
Target Compound 4-Methylphenyl Propyl ester Not reported N/A
Claficapavir 4-Chlorophenyl-furan Carboxylic acid Antiviral
CP0473151 Pyrazole-ethoxy-methylphenyl Carboxylic acid IC50 = 8560 nM
Nitrobenzamide-Thiazolidinone Hybrid 3,4-Dimethoxyphenyl, nitrobenzamide Amide 14.19% activity

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